[4-(BENZYLOXY)-3-METHOXYPHENYL][1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL
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Overview
Description
[4-(BENZYLOXY)-3-METHOXYPHENYL][1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL is a complex organic compound that features both benzodiazole and methoxyphenyl groups
Preparation Methods
The synthesis of [4-(BENZYLOXY)-3-METHOXYPHENYL][1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Benzyloxy Group Addition: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
[4-(BENZYLOXY)-3-METHOXYPHENYL][1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its benzodiazole core.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of [4-(BENZYLOXY)-3-METHOXYPHENYL][1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with various biological pathways, potentially modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives and methoxyphenyl compounds. Compared to these, [4-(BENZYLOXY)-3-METHOXYPHENYL][1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-17(2)27-21-12-8-7-11-20(21)26-25(27)24(28)19-13-14-22(23(15-19)29-3)30-16-18-9-5-4-6-10-18/h4-15,17,24,28H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEFLMVBXUBCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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